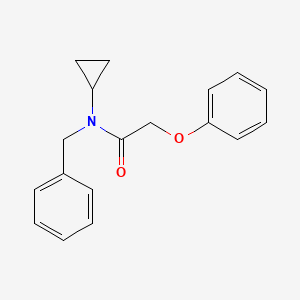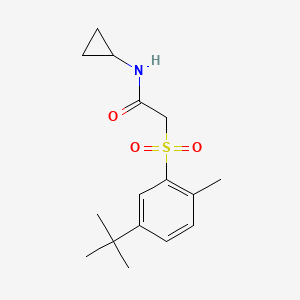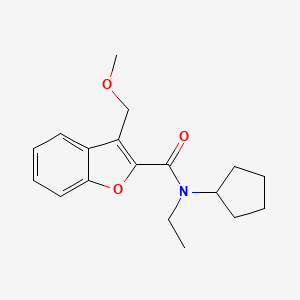
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, also known as EPZ005687, is a small molecule inhibitor of the histone methyltransferase EZH2. EZH2 is a key enzyme involved in the epigenetic regulation of gene expression, and its overexpression has been implicated in the development and progression of various types of cancer. EPZ005687 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
Mécanisme D'action
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of EZH2, which is a key component of the polycomb repressive complex 2 (PRC2). PRC2 is involved in the epigenetic regulation of gene expression, and its overexpression has been implicated in the development and progression of various types of cancer. By inhibiting EZH2, 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide disrupts the function of PRC2 and leads to the re-expression of tumor suppressor genes that are normally silenced in cancer cells.
Biochemical and Physiological Effects:
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation and the induction of cell cycle arrest and apoptosis. In addition, 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been shown to inhibit the migration and invasion of cancer cells, as well as to enhance the anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied in preclinical models of cancer. However, there are also some limitations to its use. For example, it may not be effective in all types of cancer, and its efficacy may be influenced by the genetic background of the cancer cells being studied.
Orientations Futures
There are several potential future directions for research on 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. One area of interest is the development of combination therapies that include 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide and other chemotherapeutic agents. Another area of interest is the investigation of the potential use of 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide in combination with immunotherapy agents, such as checkpoint inhibitors. Finally, there is also interest in the development of more potent and selective inhibitors of EZH2, which may have greater efficacy and fewer off-target effects than 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide.
Méthodes De Synthèse
The synthesis of 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide involves several steps, starting with the preparation of 4-bromo-2-fluoropyridine. This is then reacted with ethyl hydrazinecarboxylate to form the pyrazole ring, followed by the introduction of the carboxamide group through a coupling reaction with 5-amino-1H-pyrazole-4-carboxamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest and apoptosis. In addition, 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
2-ethyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-15-10(5-8-13-15)11(16)14-9-3-6-12-7-4-9/h3-8H,2H2,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMMUVNBFKHNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)
![[4-Dimorpholin-4-ylphosphinothioyl-2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-dimorpholin-4-yl-sulfanylidene-lambda5-phosphane](/img/structure/B7547218.png)


![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)


![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)
![N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)
![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)

![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)